molecular formula C15H15F3N2O5S2 B2817442 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798638-22-8

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2817442
CAS No.: 1798638-22-8
M. Wt: 424.41
InChI Key: BWRPLYBAVQRSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure This compound is characterized by the presence of a trifluoromethoxyphenyl group and a sulfonyl piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable α-halo acid with thiourea, followed by cyclization.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Trifluoromethoxyphenyl Group: This step often involves the use of trifluoromethoxybenzene derivatives and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring.

    Reduction: Reduction reactions may target the sulfonyl group or the thiazolidine ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with similar core structures but different substituents.

    Sulfonyl Piperidines: Compounds with similar piperidine and sulfonyl groups but different aromatic substituents.

Uniqueness

What sets 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione apart is the combination of the trifluoromethoxyphenyl group with the sulfonyl piperidine and thiazolidine-2,4-dione core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Biological Activity

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a novel compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound, identified by the CAS number 1798638-22-8, contains a trifluoromethoxy group and a sulfonyl moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H15F3N2O6SC_{15}H_{15}F_3N_2O_6S, with a molecular weight of approximately 408.4 g/mol. The structure includes a thiazolidine ring that is characteristic of several biologically active compounds, particularly those targeting metabolic and cancer-related pathways.

PropertyValue
Molecular FormulaC₁₅H₁₅F₃N₂O₆S
Molecular Weight408.4 g/mol
CAS Number1798638-22-8

The biological activity of this compound may involve interactions with various biological targets such as enzymes and receptors. Preliminary studies suggest that it could modulate specific biochemical pathways, potentially exhibiting anti-inflammatory and anticancer effects by inhibiting relevant enzymes involved in these processes .

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). In vitro studies reported IC50 values indicating effective antiproliferative activity compared to standard treatments like irinotecan .

Antidiabetic Activity

Thiazolidinediones are known for their role as insulin sensitizers. Compounds within this class have demonstrated the ability to enhance glucose uptake in insulin-resistant models. Specifically, derivatives similar to the target compound have been shown to lower blood glucose levels and improve metabolic parameters in diabetic animal models .

Case Studies

  • Antiproliferative Evaluation : A study synthesized various thiazolidine derivatives, including those similar to the target compound. The evaluation against human tumor cell lines revealed that certain derivatives exhibited lower IC50 values than standard chemotherapeutics, indicating promising anticancer properties .
  • Insulin Sensitization : Another case study involved testing thiazolidinones for their ability to enhance glucose uptake in isolated rat diaphragm tissues. The results indicated significant improvements in metabolic profiles in high-carbohydrate diet-induced insulin-resistant mice .

Properties

IUPAC Name

3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O5S2/c16-15(17,18)25-11-1-3-12(4-2-11)27(23,24)19-7-5-10(6-8-19)20-13(21)9-26-14(20)22/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRPLYBAVQRSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.